molecular formula C19H28N4O B5635801 5-tert-butyl-N-{2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethyl}-1,3,4-oxadiazol-2-amine

5-tert-butyl-N-{2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethyl}-1,3,4-oxadiazol-2-amine

Cat. No. B5635801
M. Wt: 328.5 g/mol
InChI Key: VXJKKZLGRCCBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that incorporate elements of pyrrolidine, oxadiazole, and tert-butyl groups. Such molecules are often explored for their potential in drug discovery and materials science due to their unique structural and functional properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic chemical building blocks. For example, Macías et al. (2018) describe an efficient access to a series of N-(pyrrol-2-yl)amines via a two-step synthesis sequence, including solvent-free condensation and reduction starting from amino-derivatives of pyrrole (Macías, Castillo, & Portilla, 2018). Such methodologies could be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class can be characterized using techniques like X-ray crystallography, as demonstrated by Dhanalakshmi et al. (2018) for imidazo[1,2-a]pyridine derivatives (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018). These analyses provide insights into the molecular conformations and supramolecular assemblies that influence the chemical and physical properties of these molecules.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. For example, the presence of oxadiazole rings can lead to interesting chemical reactions, such as enzymatic C-demethylation, as investigated by Yoo et al. (2008) for a dipeptidyl peptidase-4 inhibitor (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

properties

IUPAC Name

5-tert-butyl-N-[2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-14-7-5-6-8-16(14)15-9-11-23(13-15)12-10-20-18-22-21-17(24-18)19(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJKKZLGRCCBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(C2)CCNC3=NN=C(O3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-N-{2-[3-(2-methylphenyl)pyrrolidin-1-YL]ethyl}-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.